Physicochemical Profile vs. 5-Ethyl-1H-pyrazole
The target compound is a functionalized derivative of the simpler 5-ethyl-1H-pyrazole. The addition of the chloromethyl group introduces specific reactivity and alters predicted physicochemical properties. A key computational metric is LogP, a measure of lipophilicity. The target compound's predicted LogP (1.22-1.31) is comparable to 5-ethyl-1H-pyrazole , indicating that while the chloromethyl group adds a reactive handle, it does not drastically alter the overall polarity, a factor relevant in purification and solvent selection .
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | ACD/LogP: 1.31 |
| Comparator Or Baseline | 5-ethyl-1H-pyrazole: ACD/LogP: 1.31 |
| Quantified Difference | No significant difference in predicted LogP (0.00) |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform . |
Why This Matters
This suggests that substituting the chloromethyl group does not introduce a major shift in polarity, which can inform solvent selection for reactions and purifications.
